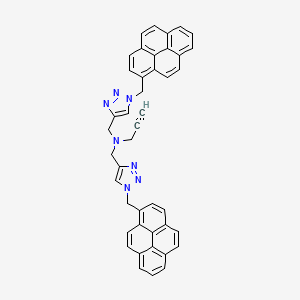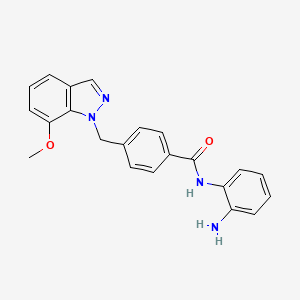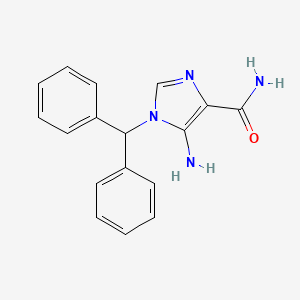![molecular formula C16H23N5O B12939817 N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine CAS No. 106668-51-3](/img/structure/B12939817.png)
N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(benzyloxy)ethyl)guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of an imidazole ring, a propyl chain, and a benzyloxyethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(benzyloxy)ethyl)guanidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Benzyloxyethyl Group: The benzyloxyethyl group can be synthesized through etherification reactions involving benzyl alcohol and ethylene oxide.
Guanidine Formation: The final step involves the reaction of the intermediate compounds with guanidine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(benzyloxy)ethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring and benzyloxyethyl group can be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions can target the imidazole ring or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(benzyloxy)ethyl)guanidine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The imidazole ring can play a crucial role in these interactions due to its ability to form hydrogen bonds and coordinate with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(phenoxy)ethyl)guanidine: Similar structure with a phenoxyethyl group instead of a benzyloxyethyl group.
1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(methoxy)ethyl)guanidine: Contains a methoxyethyl group instead of a benzyloxyethyl group.
Uniqueness
1-(3-(1H-Imidazol-4-yl)propyl)-3-(2-(benzyloxy)ethyl)guanidine is unique due to the presence of the benzyloxyethyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Propiedades
Número CAS |
106668-51-3 |
|---|---|
Fórmula molecular |
C16H23N5O |
Peso molecular |
301.39 g/mol |
Nombre IUPAC |
2-[3-(1H-imidazol-5-yl)propyl]-1-(2-phenylmethoxyethyl)guanidine |
InChI |
InChI=1S/C16H23N5O/c17-16(19-8-4-7-15-11-18-13-21-15)20-9-10-22-12-14-5-2-1-3-6-14/h1-3,5-6,11,13H,4,7-10,12H2,(H,18,21)(H3,17,19,20) |
Clave InChI |
IHVLVSYTIHEZRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCNC(=NCCCC2=CN=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12939755.png)
![(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12939760.png)





![(5S)-5-[(Benzyloxy)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12939796.png)



![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)


